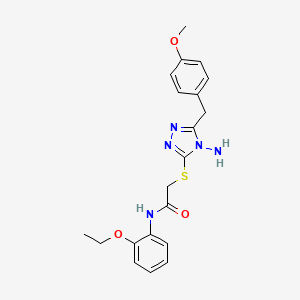
6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid” is characterized by a pyrimidine ring, which is a nitrogen-containing heterocycle . The InChI code for this compound is 1S/C8H10N2O4/c1-4(2)14-8-9-5(7(12)13)3-6(11)10-8/h3-4H,1-2H3,(H,12,13)(H,9,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid” include a molecular weight of 198.18 . The compound is a powder at room temperature .Scientific Research Applications
Catalysis and Chemical Reactions
Some derivatives of 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid are explored for their roles in catalytic processes and chemical reactions. For instance, 2-amino-4,6-diarylpyrimidines, synthesized from related compounds, were subjected to oxidation with chromium(VI)–oxalic acid complex in acidic solutions. Oxalic acid offers a more favorable pathway for these reactions, highlighting the compound's utility in facilitating complex organic reactions (Meenakshisundaram et al., 2007).
Synthesis and Chemical Properties
Research has also focused on synthesizing and exploring the reactions of derivatives like 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and its derivatives. These compounds are investigated for various chemical reactions, including methylation, acylation, and condensation with dielectrophiles, revealing the structural versatility and reactivity of these compounds in creating biologically and chemically significant molecules (Kappe & Roschger, 1989).
Antimicrobial and Biological Activity
Derivatives of 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. For example, a series of dihydropyrimidine-5-carboxylic acids were prepared and showed significant to moderate antibacterial activity and promising antifungal activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Shastri & Post, 2019).
Environmental Chemistry and Green Synthesis
In environmental chemistry, the oxidation of related compounds to 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid using water ultrasound-assisted techniques has been explored. This method highlights an environmentally benign protocol for oxidizing these compounds, underscoring the importance of green chemistry in the synthesis and modification of pyrimidine derivatives (Gavrilović et al., 2018).
Structural Studies and Crystallography
The study of crystal structures involving derivatives of 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid has provided insights into the hydrogen bonding patterns and molecular arrangements. For example, research on pyrimethaminium benzenesulfonate monohydrate and related compounds has revealed intricate details about sulfonate/carboxylate interactions, offering valuable information for designing new materials and pharmaceuticals (Balasubramani et al., 2007).
Safety And Hazards
The compound “6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid” has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(2)14-8-9-5(7(12)13)3-6(11)10-8/h3-4H,1-2H3,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRNEHWJJDAOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2703965.png)
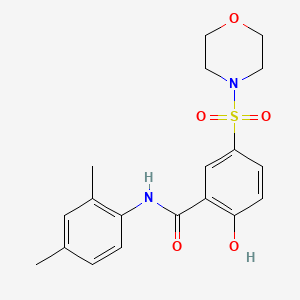
![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2703969.png)
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2703970.png)
![N-(4-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2703971.png)
![5-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2703972.png)
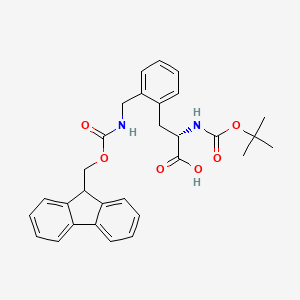
![2-morpholino-N-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2703975.png)
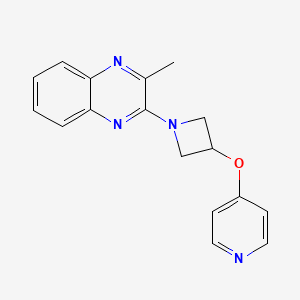
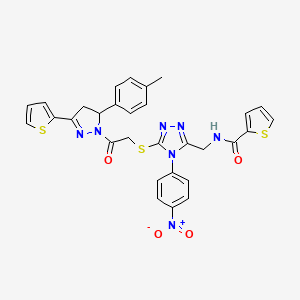
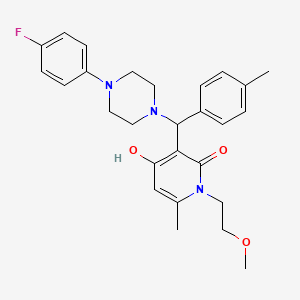
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2703983.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2703984.png)
